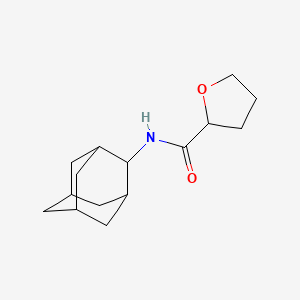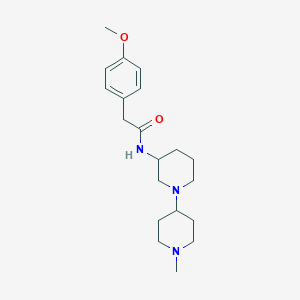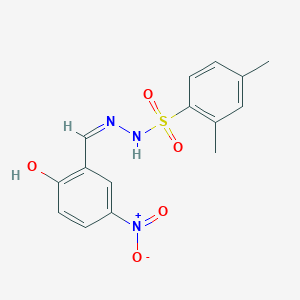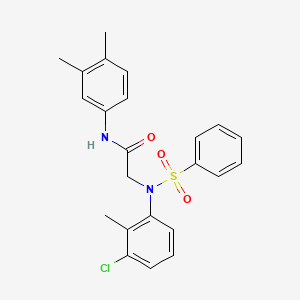
N-(2-adamantyl)oxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-adamantyl)oxolane-2-carboxamide: is a compound that features an adamantane moiety linked to an oxolane ring through a carboxamide group Adamantane, a polycyclic cage molecule, is known for its high symmetry and stability, making it a valuable scaffold in various chemical and pharmaceutical applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-adamantyl)oxolane-2-carboxamide typically involves the amidation of 2-adamantylcarboxylic acid with oxolane-2-amine. This reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Common catalysts include carbodiimides or coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process. Additionally, purification steps like crystallization or chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions: N-(2-adamantyl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The oxolane ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-adamantyl)oxolane-2-carboxamide has several applications in scientific research:
作用機序
The mechanism of action of N-(2-adamantyl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in viral replication or cancer cell proliferation.
Pathways Involved: It can modulate pathways related to cell signaling, apoptosis, or immune response, depending on its specific application.
類似化合物との比較
- N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
- N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide
- (2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide
Comparison: N-(2-adamantyl)oxolane-2-carboxamide is unique due to the presence of both the adamantane and oxolane moieties, which confer distinct chemical and biological properties. Compared to other adamantane derivatives, it offers a balance of stability and reactivity, making it suitable for various applications in drug design and material science .
特性
IUPAC Name |
N-(2-adamantyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c17-15(13-2-1-3-18-13)16-14-11-5-9-4-10(7-11)8-12(14)6-9/h9-14H,1-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSGONWWEAIBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(2,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B6071071.png)

![2-({[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}amino)-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6071088.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-{[5-ethyl-1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6071091.png)
![N-phenyl-1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinamine](/img/structure/B6071093.png)
![3-{[(cyclohexylmethyl)amino]methyl}-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6071118.png)

![1-(cyclohexylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6071127.png)
![5-(2,3-dichlorophenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6071130.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6071148.png)
![{1-[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B6071156.png)
![1-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-1-oxo-4-phenyl-2-butanone](/img/structure/B6071161.png)
![4-(4-FLUOROPHENYL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B6071162.png)
